An In-depth Technical Guide to Fmoc-L-Dap(octanoyl)-OH: Structure, Synthesis, and Application in Peptide-Based Drug Discovery
An In-depth Technical Guide to Fmoc-L-Dap(octanoyl)-OH: Structure, Synthesis, and Application in Peptide-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of modified amino acids is a cornerstone of modern peptide-based drug development, enabling the fine-tuning of therapeutic candidates with enhanced potency, stability, and cell permeability. Among the arsenal of synthetic building blocks, lipidated amino acids have garnered significant attention for their ability to modulate the physicochemical properties of peptides, thereby improving their interaction with biological membranes. This guide provides a comprehensive technical overview of Nα-(9-Fluorenylmethoxycarbonyl)-Nβ-octanoyl-L-2,3-diaminopropionic acid (Fmoc-L-Dap(octanoyl)-OH), a key lipidated amino acid derivative. We will delve into its unique chemical structure, provide insights into its synthesis and incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and explore its functional implications in the design of novel antimicrobial and anticancer peptides, as well as its relevance in understanding endocrine signaling pathways.
Introduction: The Rationale for Lipidation in Peptide Therapeutics
The therapeutic potential of peptides is often hampered by their poor metabolic stability and limited ability to cross cellular membranes. Lipidation, the covalent attachment of a lipid moiety, has emerged as a powerful strategy to overcome these limitations. The introduction of a lipid tail, such as the octanoyl group in Fmoc-L-Dap(octanoyl)-OH, increases the hydrophobicity of the peptide, which can lead to several advantageous properties:
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Enhanced Membrane Interaction: The lipid tail can anchor the peptide to the cell membrane, facilitating its interaction with membrane-bound targets or promoting its translocation into the cell.
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Improved Stability: The bulky lipid group can sterically hinder protease access to the peptide backbone, thereby increasing its half-life in biological systems.
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Increased Potency: For certain applications, such as antimicrobial peptides, the lipid component can directly contribute to the mechanism of action by disrupting the bacterial cell membrane.
Fmoc-L-Dap(octanoyl)-OH is a versatile building block that combines the unique attributes of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (Dap) with the benefits of lipidation. The Dap scaffold provides a site for the attachment of the octanoyl group via its β-amino group, while the α-amino group is protected with the base-labile Fmoc group, rendering it fully compatible with standard Fmoc-based SPPS protocols.
Physicochemical Properties and Structure
Fmoc-L-Dap(octanoyl)-OH is a white to off-white solid with the following key physicochemical properties:
| Property | Value |
| IUPAC Name | (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(octanoylamino)propanoic acid |
| CAS Number | 1423018-04-5 |
| Molecular Formula | C26H32N2O5 |
| Molecular Weight | 452.54 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and NMP |
The chemical structure of Fmoc-L-Dap(octanoyl)-OH is depicted below:
Figure 1: Chemical Structure of Fmoc-L-Dap(octanoyl)-OH.
Synthesis of Fmoc-L-Dap(octanoyl)-OH
The synthesis of Fmoc-L-Dap(octanoyl)-OH typically involves a multi-step process starting from a suitably protected L-serine or L-aspartic acid derivative. A common strategy involves the selective acylation of the β-amino group of a diaminopropionic acid precursor.
Exemplary Synthetic Route:
Figure 2: Exemplary synthetic workflow for Fmoc-L-Dap(octanoyl)-OH.
Detailed Protocol for Nβ-Acylation:
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Starting Material: Nα-Fmoc-L-2,3-diaminopropionic acid (Fmoc-L-Dap-OH).
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Reagents: Octanoyl chloride or N-octanoyloxysuccinimide, Diisopropylethylamine (DIPEA), and a suitable solvent such as N,N-Dimethylformamide (DMF).
Procedure:
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Dissolve Fmoc-L-Dap-OH in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C in an ice bath.
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Add DIPEA (typically 1.1 to 1.5 equivalents) to the solution to act as a base.
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Slowly add a solution of octanoyl chloride or N-octanoyloxysuccinimide (1.0 to 1.2 equivalents) in DMF to the reaction mixture.
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Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain pure Fmoc-L-Dap(octanoyl)-OH.
Causality Behind Experimental Choices:
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The use of an inert atmosphere prevents side reactions with atmospheric moisture.
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Performing the reaction at 0 °C helps to control the exothermicity of the acylation reaction and minimize potential side reactions.
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DIPEA is a non-nucleophilic base that effectively scavenges the hydrochloric acid generated when using octanoyl chloride, driving the reaction to completion.
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N-octanoyloxysuccinimide is an alternative acylating agent that can lead to cleaner reactions with fewer byproducts.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Fmoc-L-Dap(octanoyl)-OH is readily incorporated into peptide chains using standard Fmoc-based SPPS protocols. However, the lipophilic nature of the octanoyl side chain can present challenges, primarily related to peptide aggregation on the solid support.
General SPPS Cycle for Incorporating Fmoc-L-Dap(octanoyl)-OH:
Figure 3: SPPS cycle for incorporating Fmoc-L-Dap(octanoyl)-OH.
Detailed Protocol for Coupling:
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Resin: Standard resins for Fmoc-SPPS, such as Rink amide or Wang resin, can be used.
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Coupling Reagents: Common coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide)/Oxyma are suitable.
Procedure:
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Fmoc Deprotection: Treat the resin-bound peptide with a solution of 20% piperidine in DMF to remove the N-terminal Fmoc group.
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Washing: Thoroughly wash the resin with DMF and Dichloromethane (DCM) to remove residual piperidine and byproducts.
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Activation: In a separate vessel, pre-activate Fmoc-L-Dap(octanoyl)-OH (typically 3-5 equivalents relative to the resin loading) with the chosen coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
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Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours at room temperature.
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Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test to ensure complete reaction.
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Washing: Wash the resin extensively with DMF and DCM to remove excess reagents.
Overcoming Aggregation:
The hydrophobic octanoyl chain can promote inter-chain aggregation, leading to incomplete coupling and deprotection steps. The following strategies can be employed to mitigate this issue[1]:
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Solvent Choice: Use of more polar solvent mixtures, such as NMP (N-Methyl-2-pyrrolidone) or DMSO (Dimethyl sulfoxide) in DMF, can help to disrupt aggregates.
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Chaotropic Agents: The addition of chaotropic salts like LiCl to the coupling and deprotection solutions can interfere with hydrogen bonding and reduce aggregation.
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Elevated Temperature: Performing the coupling reaction at a slightly elevated temperature (e.g., 40-50 °C) can improve reaction kinetics and disrupt secondary structures.
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Microwave Synthesis: Microwave-assisted SPPS can significantly accelerate coupling and deprotection times, often minimizing aggregation-related problems.
Function and Applications
The incorporation of Fmoc-L-Dap(octanoyl)-OH into peptides has proven to be a valuable strategy in various fields of drug discovery and chemical biology.
Antimicrobial Peptides (AMPs)
Lipidation is a well-established strategy for enhancing the activity of antimicrobial peptides. The octanoyl group of Fmoc-L-Dap(octanoyl)-OH can significantly improve the potency of AMPs against a broad spectrum of bacteria.
Mechanism of Action:
Octanoylated AMPs typically exert their antimicrobial effect through membrane disruption. The cationic nature of the peptide facilitates its initial electrostatic interaction with the negatively charged bacterial membrane. The hydrophobic octanoyl tail then inserts into the lipid bilayer, disrupting its integrity and leading to the formation of pores or channels. This results in leakage of cellular contents and ultimately cell death.
Quantitative Data for Octanoylated Antimicrobial Peptides:
| Lipopeptide | Target Organism | MIC (µg/mL) |
| Octanoyl-Dap-D-Leu-Thr | K. pneumoniae | <0.125 |
| Octanoyl-Orn-D-Leu-Thr | K. pneumoniae | 0.5 |
Table adapted from a study on synthetic lipopeptides, demonstrating the potency of octanoylated structures[2].
Anticancer Peptides (ACPs)
Similar to their antimicrobial counterparts, the lytic and membrane-disrupting properties of lipidated peptides can be harnessed for anticancer therapy. Cancer cell membranes often exhibit an increased negative charge compared to healthy cells, providing a degree of selectivity for cationic ACPs. The octanoyl group can enhance the peptide's ability to disrupt the cancer cell membrane, leading to apoptosis or necrosis.
Quantitative Data for Anticancer Peptides:
While specific IC50 values for peptides containing Fmoc-L-Dap(octanoyl)-OH are not widely reported, the general principle of using lipidation to enhance anticancer activity is well-documented. For example, various anticancer peptides have demonstrated IC50 values in the low micromolar range against different cancer cell lines[3][4]. The incorporation of an octanoyl group is expected to modulate these values, potentially leading to increased potency.
Ghrelin Signaling and Endocrine Research
Ghrelin is a 28-amino acid peptide hormone that plays a crucial role in regulating appetite, growth hormone secretion, and energy homeostasis. A unique feature of ghrelin is its post-translational modification with an n-octanoyl group on the serine at position 3. This octanoylation is essential for its biological activity, as it enables the binding and activation of its cognate receptor, the growth hormone secretagogue receptor (GHSR).
The study of ghrelin signaling often involves the use of synthetic ghrelin analogues. Fmoc-L-Dap(octanoyl)-OH can be a valuable tool in this context, allowing for the synthesis of ghrelin mimetics with modified properties.
Ghrelin Signaling Pathway:
Figure 4: Simplified ghrelin signaling pathway via Gq/11. Octanoylated ghrelin binds to its receptor, GHSR, leading to the activation of downstream signaling cascades that regulate appetite and other physiological processes[5][6][7].
Conclusion
Fmoc-L-Dap(octanoyl)-OH is a valuable and versatile building block for the synthesis of lipidated peptides with enhanced biological activities. Its compatibility with standard Fmoc-SPPS protocols, coupled with the beneficial effects of the octanoyl group, makes it an attractive tool for researchers in the fields of antimicrobial and anticancer drug discovery, as well as for studying endocrine signaling pathways. While challenges such as on-resin aggregation can arise during synthesis, these can be effectively managed through strategic modifications to the SPPS protocol. The continued exploration of peptides incorporating Fmoc-L-Dap(octanoyl)-OH holds significant promise for the development of novel and more effective peptide-based therapeutics.
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